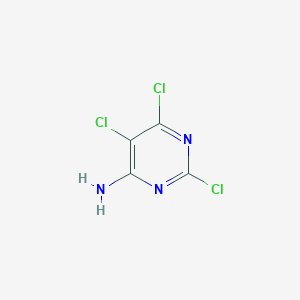

2,5,6-Trichloropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,6-trichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDNZPLPEYLLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578852 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28969-60-0 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,5,6-trichloropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5,6-tetrachloropyrimidine. This document outlines the core synthesis pathway, experimental protocols based on analogous reactions, and key analytical data.

Core Synthesis Pathway

The most direct and established pathway to this compound is the regioselective amination of 2,4,5,6-tetrachloropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the four chlorine substituents activate the molecule for nucleophilic attack. The C4 and C6 positions are electronically more deficient and thus more susceptible to nucleophilic substitution than the C2 position. Steric hindrance also plays a role in directing the incoming nucleophile. In the case of amination, the amino group preferentially substitutes the chlorine atom at the C4 position.

The overall reaction is as follows:

Physicochemical Properties of 2,5,6-Trichloropyrimidin-4-amine

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the core physicochemical properties of 2,5,6-Trichloropyrimidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the relationships between these properties.

The following table summarizes the known physicochemical data for this compound. These parameters are fundamental in predicting the compound's behavior in biological systems and during formulation.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₃N₃ | [1][2][3][4] |

| Molecular Weight | 198.44 g/mol | [1][3] |

| Boiling Point | 335.632 °C at 760 mmHg | [1][3] |

| Density | 1.74 g/cm³ | [1][3] |

| XLogP3 (logP) | 2.4 | [2][3] |

| Melting Point | Not Available | [1] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in the field and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to ensure the solid is compacted at the bottom.[5]

-

Apparatus Setup: The capillary tube is placed into a heating block apparatus alongside a calibrated thermometer.[6]

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded.[7] This range is reported as the melting point.[6]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10] This concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with ionizable groups, it dictates the extent of ionization at a given pH.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[11]

-

Titration Setup: The solution is placed in a vessel equipped with a calibrated pH electrode and a magnetic stirrer.[11] The system is purged with nitrogen to remove dissolved CO₂.[11]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[11][12] For a weak base, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.[13]

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) measures a compound's differential solubility between two immiscible phases, typically n-octanol and water, representing its lipophilicity.[14][15]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[17]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Analysis: The concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.[18]

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).[15]

Logical Relationship Diagram

The following diagram illustrates the relationship between the key physicochemical properties of this compound and their importance in the context of drug development.

Caption: Relationship between molecular and physicochemical properties and their impact on ADME.

References

- 1. 4-Amino-2,5,6-trichloropyrimidine | CAS#:28969-60-0 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 4-AMINO-2,5,6-TRICHLOROPYRIMIDINE | VSNCHEM [vsnchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. enamine.net [enamine.net]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5,6-Trichloropyrimidin-4-amine: A Technical Guide for Chemical Research and Development

CAS Number: 28969-60-0

Disclaimer: This document provides a comprehensive overview of the available technical data for 2,5,6-Trichloropyrimidin-4-amine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature and patents, some sections of this guide, particularly concerning experimental protocols and biological activity, are based on established principles of pyrimidine chemistry and data from closely related analogs. These sections should be considered representative examples and require experimental validation.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. The presence of three chlorine atoms and an amino group on the pyrimidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₃N₃ | PubChem, Guidechem[1] |

| Molecular Weight | 198.44 g/mol | Cenmed[2], Sigma-Aldrich[3] |

| Density | 1.74 g/cm³ | Chemsrc |

| Boiling Point | 335.632 °C at 760 mmHg | Chemsrc |

| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | Sigma-Aldrich[3] |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | Guidechem[1] |

| Purity | Typically ≥98% | Sigma-Aldrich[3] |

| Appearance | Not specified, likely a solid | N/A |

Synthesis and Experimental Protocols

Representative Synthesis Workflow

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize this compound from a suitable polychlorinated pyrimidine intermediate.

Materials:

-

Tetrachloropyrimidine (or other suitable polychlorinated pyrimidine)

-

Ammonia (gas or in a solution like ammonium hydroxide)

-

Anhydrous solvent (e.g., Dioxane, THF, or Toluene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve the polychlorinated pyrimidine starting material in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amination: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise. The reaction is typically exothermic and should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation of Crude Product: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Note: The regioselectivity of the amination reaction will depend on the specific starting material and reaction conditions. Optimization of temperature, solvent, and reaction time will be necessary to achieve the desired product with good yield and purity.

Spectral Data (Predicted)

Specific spectral data for this compound is not available. The following are predicted key spectral features based on the structure and data from similar compounds.

| Technique | Predicted Key Features |

| ¹H NMR | A broad singlet in the range of 6.0-8.0 ppm corresponding to the amine protons (-NH₂). The exact chemical shift would depend on the solvent and concentration. |

| ¹³C NMR | Four distinct signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to chlorine atoms would likely appear at a lower field. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations for the pyrimidine ring would be expected in the 1400-1600 cm⁻¹ region. C-Cl stretching bands would appear in the fingerprint region below 800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and potentially HCN. |

Biological Activity and Potential Applications in Drug Development

While there is no specific biological data for this compound, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antiviral, antibacterial, and anticancer properties.

The presence of reactive chlorine atoms on the pyrimidine ring of this compound makes it an attractive starting point for the synthesis of compound libraries for drug discovery. These chlorine atoms can be displaced by various nucleophiles to generate a diverse range of derivatives.

Hypothetical Signaling Pathway Involvement

Given that many pyrimidine derivatives are kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in disease signaling pathways, such as those implicated in cancer cell proliferation and survival.

Safety and Handling

Based on the available safety data sheets for this compound, the compound is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to 2,5,6-Trichloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,5,6-Trichloropyrimidin-4-amine (CAS No. 28969-60-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and analysis of this compound and its analogues.

Molecular Structure and Chemical Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine core is substituted with three chlorine atoms at positions 2, 5, and 6, and an amine group at position 4.

Molecular Structure:

Molecular Structure of this compound

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 28969-60-0 | [1] |

| Molecular Formula | C₄H₂Cl₃N₃ | [1] |

| Molecular Weight | 198.44 g/mol | [1] |

| Boiling Point | 335.632 °C at 760 mmHg | |

| Density | 1.74 g/cm³ | |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | [1] |

| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | [1] |

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine can be synthesized from barbituric acid by reaction with phosphorus oxychloride (POCl₃) in the presence of a catalyst, followed by reaction with phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and Cl₂).[3]

-

Reactants: Barbituric acid, phosphorus oxychloride, phosphorus trichloride, chlorine.

-

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-115 °C for the first step and 20 to below 80 °C for the second step).

-

Workup: The product is isolated by distillation.

Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

Further chlorination of 2,4,6-trichloropyrimidine would be required to produce 2,4,5,6-tetrachloropyrimidine. The specific conditions for this step would need to be determined experimentally.

Step 3: Amination of 2,4,5,6-Tetrachloropyrimidine

The reaction of 2,4,5,6-tetrachloropyrimidine with ammonia is expected to yield a mixture of aminotrichloropyrimidine isomers.

-

Reactants: 2,4,5,6-Tetrachloropyrimidine, ammonia (aqueous or gaseous).

-

Solvent: A suitable organic solvent such as ethanol or dioxane.

-

Conditions: The reaction may require heating under pressure in a sealed vessel. The temperature and reaction time will influence the regioselectivity of the substitution. Substitution at the 4-position is generally favored in nucleophilic aromatic substitutions on pyrimidines.

-

Workup and Purification: The reaction mixture would be worked up by extraction. The desired this compound isomer would likely be separated from other isomers and byproducts by column chromatography and further purified by recrystallization.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the amino (-NH₂) protons. The chemical shift of these protons can be highly variable depending on the solvent and concentration, but is typically in the range of 5.0-8.0 ppm.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms. Based on data for similar trichloropyrimidine derivatives, the signals are expected in the aromatic region, likely between 120 and 165 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3500 - 3300 | Medium |

| N-H bend | 1650 - 1580 | Medium to Strong |

| C=N and C=C ring stretching | 1600 - 1400 | Medium to Strong |

| C-Cl stretch | 850 - 550 | Strong |

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of chlorine atoms and potentially HCN.

Isotopic Pattern for the Molecular Ion (C₄H₂Cl₃N₃⁺):

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of these isotopes.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Logical workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While a definitive, published experimental protocol for its synthesis and complete spectral data are not yet available, this document outlines a logical synthetic approach and predicts the key spectroscopic features based on established chemical principles and data from related compounds. Further experimental work is required to establish a robust synthetic method and fully characterize this compound. The information presented here should serve as a valuable starting point for such investigations.

References

Spectroscopic Analysis of 2,5,6-Trichloropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data (NMR, IR, MS) of 2,5,6-Trichloropyrimidin-4-amine. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound remains largely unavailable in the public domain. A certificate of analysis from a commercial supplier, ChemScene, confirms that the ¹H NMR and LCMS data are consistent with the structure of the compound; however, the raw spectral data is not provided.

Given the absence of specific experimental data for this compound, this guide will present predicted spectroscopic data and general experimental protocols applicable to the characterization of closely related aminopyrimidine compounds. This information can serve as a valuable reference for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a closely related isomer, 2-Amino-4,6-dichloropyrimidine. These predictions can offer an approximation of the expected spectral characteristics of this compound.

Table 1: Predicted ¹H NMR Data for 2-Amino-4,6-dichloropyrimidine

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Solvent |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet | DMSO-d₆ |

| H-5 | ~6.5 - 7.5 | Singlet | DMSO-d₆ |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Table 2: Predicted ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine

| Carbon | Unlabeled Chemical Shift (δ) ppm (Predicted) |

| C2 | Data not available |

| C4/C6 | Data not available |

| C5 | Data not available |

| Note: Specific predicted chemical shifts for the carbon atoms are not readily available. |

General Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for aminopyrimidine compounds. These can be adapted for the analysis of this compound once a sample is obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) of high purity (≥99.8% D).

¹H NMR Spectrum Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the analyte.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 2,5,6-Trichloropyrimidin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,6-Trichloropyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this document leverages data from structurally analogous compounds, outlines detailed experimental protocols for solubility determination, and presents a plausible synthetic pathway. This information is intended to guide researchers in handling, processing, and developing new chemical entities based on this scaffold.

Predicted Solubility and Characteristics

This compound is a heterocyclic compound with a molecular weight of 198.44 g/mol . The presence of three chlorine atoms, which are electron-withdrawing, and an amino group, which can act as a hydrogen bond donor, imparts a moderate polarity to the molecule. Its solubility is expected to be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant. Generally, it is anticipated to exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and some polar protic solvents.

Quantitative Solubility Data of a Structurally Similar Compound

To provide a quantitative reference, the following table summarizes the mole fraction solubility (x) of a closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents at different temperatures. This data can serve as a valuable starting point for solvent selection and for predicting the behavior of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Methanol | 273.15 | 1.58 |

| 298.15 | 3.11 | |

| 323.15 | 5.98 | |

| Ethanol | 273.15 | 1.32 |

| 298.15 | 2.69 | |

| 323.15 | 5.37 | |

| n-Propanol | 273.15 | 1.15 |

| 298.15 | 2.41 | |

| 323.15 | 4.97 | |

| Isopropanol | 273.15 | 0.98 |

| 298.15 | 2.12 | |

| 323.15 | 4.53 | |

| Acetone | 273.15 | 10.21 |

| 298.15 | 16.85 | |

| 323.15 | 26.98 | |

| Ethyl Acetate | 273.15 | 6.45 |

| 298.15 | 11.23 | |

| 323.15 | 18.97 | |

| Acetonitrile | 273.15 | 2.11 |

| 298.15 | 4.02 | |

| 323.15 | 7.45 | |

| N,N-Dimethylformamide (DMF) | 273.15 | 35.87 |

| 298.15 | 51.23 | |

| 323.15 | 71.45 | |

| Toluene | 273.15 | 0.45 |

| 298.15 | 1.02 | |

| 323.15 | 2.21 | |

| Chloroform | 273.15 | 5.98 |

| 298.15 | 10.11 | |

| 323.15 | 16.54 | |

| 1,4-Dioxane | 273.15 | 15.43 |

| 298.15 | 23.11 | |

| 323.15 | 34.56 | |

| Ethylbenzene | 273.15 | 0.38 |

| 298.15 | 0.89 | |

| 323.15 | 1.98 |

Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine for illustrative purposes.[1]

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for obtaining equilibrium solubility data.[2]

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMF, toluene, etc.)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[3]

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under vacuum or a gentle stream of nitrogen and weigh the remaining solid residue.

-

Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a known volume of a suitable solvent. Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of the solute. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation: Calculate the solubility in desired units (e.g., g/L, mol/L, or mole fraction) based on the amount of solute and the volume of the solvent.

References

The Ascendant Trajectory of Substituted Pyrimidin-4-amines: A Technical Guide to Their Biological Prowess

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, substituted pyrimidin-4-amines have emerged as a particularly fruitful area of research, demonstrating a remarkable capacity to modulate key cellular processes implicated in a spectrum of diseases, most notably cancer. This technical guide delves into the core biological activities of this versatile chemical class, presenting a synthesis of quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and development in this exciting field.

Quantitative Assessment of Biological Activity

The biological efficacy of substituted pyrimidin-4-amines and their fused analogs, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been extensively quantified against a variety of molecular targets and cell lines. The following tables summarize key inhibitory and cytotoxic activities, providing a comparative landscape of their potential.

Table 1: Kinase Inhibitory Activity of Substituted Pyrimidin-4-amine Derivatives

| Compound Class | Target Kinase(s) | Compound Example | IC50 (nM) | Reference |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src | Compound 47 | 0.9 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | LCK, Fyn | PP1, PP2 | 3-6 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | RET | AD-80 (compound 42) | 4 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | BTK, PI3Kδ | Compound 30 | 32, 16 | [1] |

| 5-amino-1H-pyrazole-4-carboxamide | BTK, BMX, TEC | PF-06250112 (compound 31) | 0.5, 0.9, 1.2 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1 | Compound 3 | 115 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1, FGFR2, FGFR3, FGFR4 | Rogaratinib (compound 4) | 15, <1, 19, 33 | [1] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1, FGFR2, FGFR3, FGFR4 | TAS-120 | 3.9, 1.3, 1.6, 8.3 | [1] |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | Compound 7l | 64.42 | [2] |

| 7H-pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK4 | Compound 2b, 2f, 2g | 210-530 | [3] |

| 7H-pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK1 | - | 589 | [3] |

| 2-arylamino-4-aryl-pyrimidine | PAK1 | Lead Compound | Potent Inhibition | [4] |

Table 2: Anticancer Activity of Substituted Pyrimidin-4-amine Derivatives

| Compound Class | Cell Line | Compound Example | IC50 (µM) | Reference |

| pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | Compound 10e | 11 | [5] |

| pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | Compound 10d | 12 | [5] |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDA-MB-231 (Breast) | Compound 47 | 0.011 | [1] |

| N-(pyridin-3-yl)pyrimidin-4-amine | MV4-11 (Leukemia) | Compound 7l | 0.83 | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine | HT-29 (Colon) | Compound 7l | 2.12 | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine | MCF-7 (Breast) | Compound 7l | 3.12 | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine | HeLa (Cervical) | Compound 7l | 8.61 | [2] |

| pyrazolo[3,4-d]pyrimidine | Caco-2 (Colon) | Compound 7 | 43.75 | [6] |

| pyrazolo[3,4-d]pyrimidine | A549 (Lung) | Compound 7 | 17.50 | [6] |

| pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | Compound 7 | 73.08 | [6] |

| pyrazolo[3,4-d]pyrimidine | HeLa (Cervical) | Compound 7 | 68.75 | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly cited in the evaluation of substituted pyrimidin-4-amines.

Synthesis of Substituted Pyrimidin-4-amines

The synthesis of substituted pyrimidin-4-amines can be achieved through various established chemical routes. A common and versatile method involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of a pyrimidine ring with a desired amine.

General Procedure for the Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines:

-

A solution is prepared by dissolving the 4-chloro-pyridopyrimidine derivative (1 equivalent) and the appropriate amine (2 equivalents) in absolute ethanol.

-

The reaction mixture is refluxed for a period of 8 to 10 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water is added to the stirred mixture to induce the precipitation of the product.

-

The resulting solid crystals are collected by filtration, washed thoroughly with water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield the desired N-substituted pyrido[2,3-d]pyrimidine.[7]

A variety of synthetic strategies have been developed for constructing the pyrazolo[3,4-d]pyrimidine core, often starting from substituted pyrazole precursors.[8] One common approach involves the cyclization of 5-amino-1H-pyrazole-4-carbonitriles or -carboxamides with reagents like formamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compounds (e.g., substituted pyrimidin-4-amines)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with test compounds

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation:

-

Harvest the treated and control cells.

-

Wash the cells with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at 4°C for at least 2 hours.[9]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.[9]

-

-

Flow Cytometry Analysis:

Visualizing the Mechanism: Signaling Pathways and Workflows

To comprehend the intricate mechanisms through which substituted pyrimidin-4-amines exert their biological effects, it is essential to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Src family kinase - Wikipedia [en.wikipedia.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. nanocellect.com [nanocellect.com]

reactivity of chlorine atoms in 2,5,6-Trichloropyrimidin-4-amine

An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 2,5,6-Trichloropyrimidin-4-amine

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in the development of novel therapeutic agents. The pyrimidine core is a ubiquitous motif in biologically active molecules, and the presence of multiple chlorine atoms allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of the chlorine atoms at the C2, C5, and C6 positions is paramount for the rational design and synthesis of complex molecular architectures in drug discovery programs. This guide provides a detailed analysis of the factors governing this reactivity, a predicted hierarchy of chlorine atom displacement, and practical experimental guidance for its selective derivatization.

Electronic and Steric Influences on Reactivity

The reactivity of chlorine atoms on a pyrimidine ring in SNAr reactions is primarily governed by the electronic properties of the ring itself. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogens (C2, C4, and C6).

In the case of this compound, the 4-amino group introduces a significant electronic perturbation. As a potent electron-donating group (EDG) through resonance, the amino group counteracts the electron-withdrawing effect of the ring nitrogens. This deactivating effect is most pronounced at the positions ortho (C5) and para (C2) to the amino group.

-

C6-Cl: This position is para to N1 and ortho to N3, resulting in strong activation. It is meta to the 4-amino group, so it is only minimally affected by its deactivating resonance effect.

-

C2-Cl: This position is flanked by both N1 and N3, leading to strong activation. However, it is also para to the electron-donating 4-amino group, which significantly reduces the electrophilicity of this carbon through resonance donation of electron density.

-

C5-Cl: The C5 position is generally the least reactive position on the pyrimidine ring for SNAr as it is meta to both ring nitrogens. Furthermore, it is ortho to the deactivating 4-amino group, further reducing its susceptibility to nucleophilic attack.

Based on these electronic considerations, a clear hierarchy of reactivity can be predicted.

Predicted Reactivity Profile and Regioselectivity

The predicted order of reactivity for the chlorine atoms in this compound towards nucleophilic aromatic substitution is:

C6 > C2 >> C5

This regioselectivity allows for a controlled, stepwise functionalization of the molecule. Under mild reaction conditions with one equivalent of a nucleophile, substitution is expected to occur predominantly at the C6 position. More forcing conditions or the use of a second equivalent of a nucleophile would likely lead to substitution at the C2 position, while the C5 chlorine is expected to remain largely unreactive under typical SNAr conditions.

starting materials for 2,5,6-Trichloropyrimidin-4-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5,6-Trichloropyrimidin-4-amine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic strategies, details key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its polysubstituted nature allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of targeted therapeutics. The strategic placement of chloro- and amino- groups provides multiple reaction sites for further chemical elaboration in drug discovery programs. This guide focuses on the most plausible and documented synthetic approaches to this target molecule, emphasizing the use of readily available starting materials.

Core Synthetic Strategy

The most logical and experimentally supported pathway to this compound involves a two-step process:

-

Synthesis of a Perchlorinated Pyrimidine Intermediate: The initial step focuses on the creation of a highly chlorinated pyrimidine ring. The key intermediate for the target compound is 2,4,5,6-tetrachloropyrimidine. This is typically achieved through the chlorination of a suitable pyrimidine precursor, such as a barbituric acid derivative.

-

Selective Amination: The second step involves the regioselective displacement of one of the chlorine atoms on the perchlorinated pyrimidine ring with an amino group. The inherent reactivity of the pyrimidine ring dictates that the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.

This guide will provide detailed protocols for each of these critical steps.

Synthesis of the Key Intermediate: Polychlorinated Pyrimidines

The synthesis of polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, is well-documented and typically starts from barbituric acid or its derivatives. The general principle involves the reaction of the pyrimidine precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Starting Materials for Polychlorinated Pyrimidines

| Starting Material | Chlorinating Agent(s) | Typical Product | Reference |

| Barbituric acid | POCl₃, PCl₅ (or PCl₃/Cl₂) | 2,4,6-Trichloropyrimidine | [1][2] |

| Barbituric acid | POCl₃, Dimethylaniline | 2,4,6-Trichloropyrimidine | [1] |

| 5-Chlorobarbituric acid | POCl₃ | 2,4,5,6-Tetrachloropyrimidine |

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol serves as a representative example of the chlorination process. A similar procedure using 5-chlorobarbituric acid would be expected to yield 2,4,5,6-tetrachloropyrimidine.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

Optional catalyst: N,N-Dimethylaniline or N-methylpyrrolidone

Procedure:

-

In a flask equipped with a reflux condenser and a stirring mechanism, barbituric acid is suspended in an excess of phosphorus oxychloride.[1]

-

A catalyst, such as N,N-dimethylaniline or N-methylpyrrolidone, can be added to facilitate the reaction.[1]

-

The mixture is heated to reflux (around 105-110 °C) for several hours.

-

After the initial reaction, phosphorus pentachloride (or a combination of phosphorus trichloride and chlorine gas) is added to the reaction mixture.[1]

-

The reaction is continued at reflux until the conversion is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

Quantitative Data for 2,4,6-Trichloropyrimidine Synthesis

| Reactant | Molar Ratio (to Barbituric Acid) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| POCl₃ / PCl₃ / Cl₂ | 5.5 / 3.1 / 3.0 | Reflux | 4 + 1 | 81 | [3] |

| POCl₃ / PCl₃ / Cl₂ (with N-methylpyrrolidone) | 5.8 / 3.0 / 2.95 | 75 ± 5 | 7+ | 90 | [3] |

| POCl₃ / PCl₅ | - | 70-115 | - | 80-95 | [1] |

| POCl₃ (with Triethylamine) | 5.8 | 75 ± 5 | - | 91 | [4] |

Selective Amination of 2,4,5,6-Tetrachloropyrimidine

The final step in the synthesis of this compound is the regioselective amination of 2,4,5,6-tetrachloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic substitution generally follows the order C4 > C6 > C2. This inherent reactivity allows for the selective introduction of an amino group at the C4 position under controlled conditions.

General Principles of Regioselectivity

The increased electrophilicity of the C4 and C6 positions is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring. The C2 position is situated between the two nitrogen atoms, which can lead to some steric hindrance and electronic effects that make it less reactive towards nucleophilic attack compared to the C4 and C6 positions. The presence of a chlorine atom at the 5-position further influences the reactivity of the adjacent C4 and C6 positions.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,5,6-Tetrachloropyrimidine

-

Ammonia (aqueous or gaseous) or an ammonium salt

-

An organic solvent (e.g., ethanol, dioxane, or an inert aprotic solvent)

-

A base (if using an ammonium salt, e.g., triethylamine)

Procedure:

-

Dissolve 2,4,5,6-tetrachloropyrimidine in a suitable organic solvent in a reaction vessel equipped with a stirrer and a temperature controller.

-

Cool the solution to a low temperature (e.g., 0-10 °C) to control the exothermicity of the reaction and enhance selectivity.

-

Slowly add a solution of ammonia in the same solvent or bubble ammonia gas through the reaction mixture. Alternatively, an ammonium salt in the presence of a non-nucleophilic base can be used.

-

The reaction is stirred at a controlled temperature for a period of time, monitoring the progress by TLC or GC to ensure the formation of the mono-aminated product and minimize the formation of di- and tri-aminated byproducts.

-

Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitated salts, removing the solvent under reduced pressure, and purifying the crude product.

-

Purification is typically achieved by recrystallization or column chromatography to isolate the pure this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is a feasible process for researchers and drug development professionals. The key to a successful synthesis lies in the careful execution of the two primary steps: the robust chlorination of a barbituric acid derivative to form the perchlorinated intermediate, followed by a highly selective amination reaction. By controlling the reaction conditions, particularly temperature and stoichiometry, the desired product can be obtained in good purity. This guide provides the necessary foundational knowledge and experimental frameworks to enable the successful synthesis of this important chemical entity for further research and development.

References

- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5,6-Trichloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2,5,6-trichloropyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the reactive sites of this molecule is paramount for predicting its behavior in chemical syntheses and biological systems, thereby facilitating the design of novel derivatives with desired properties.

Core Concepts: Electrophilicity and Nucleophilicity

In organic chemistry, the concepts of electrophilicity and nucleophilicity are fundamental to understanding reaction mechanisms. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. The distribution of electron density within a molecule dictates which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Analysis of Reactive Sites in this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyrimidine ring, the three chlorine atoms, and the exocyclic amine group.

Electrophilic Sites

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the strong electron-withdrawing inductive effects of the three chlorine atoms at positions 2, 5, and 6. Consequently, the carbon atoms of the pyrimidine ring are the primary electrophilic sites , highly susceptible to nucleophilic attack.

The order of electrophilicity of the carbon atoms bearing chlorine atoms in related chloropyrimidines is generally C4(6) > C2. The presence of the electron-donating amino group at the C4 position in this compound will modulate this reactivity, but the C2 and C6 positions remain highly activated towards nucleophilic aromatic substitution (SNAr). The carbon at position 5 is also substituted with a chlorine atom, contributing to the overall electrophilic nature of the ring.

The proposed electrophilic reactivity order for this compound is:

C6 > C2 > C5

This is based on the combined activating effects of the ring nitrogens and the deactivating (though still electron-withdrawing) effect of the amino group on adjacent and para positions.

Nucleophilic Sites

The primary nucleophilic site in this compound is the exocyclic amino group (-NH₂) . The lone pair of electrons on the nitrogen atom is available for donation to an electrophile. The nucleophilicity of this group makes it a potential site for alkylation, acylation, and other reactions with electrophilic partners.

The nitrogen atoms within the pyrimidine ring also possess lone pairs of electrons. However, their nucleophilicity is significantly diminished due to their involvement in the aromatic system and the strong electron-withdrawing effects of the attached chlorine atoms.

Quantitative Analysis of a Model Compound: 2-Amino-4,6-dichloropyrimidine

Due to the limited availability of specific experimental and computational data for this compound, we present data for the closely related compound, 2-amino-4,6-dichloropyrimidine , to provide a quantitative basis for understanding the electronic properties.[1] This data is derived from ab initio and DFT calculations and serves as a valuable model.[1] The key difference in the target molecule is the presence of an additional chlorine atom at the C5 position, which is expected to further increase the electrophilicity of the ring carbons.

Calculated Bond Lengths

The bond lengths within the pyrimidine ring provide insight into the electron distribution. Shorter bond lengths are indicative of higher double bond character.

| Bond | Calculated Bond Length (Å) at B3LYP/6-311++G**[1] |

| C2 - N1 | 1.345 |

| N1 - C6 | 1.332 |

| C6 - C5 | 1.395 |

| C5 - C4 | 1.395 |

| C4 - N3 | 1.332 |

| N3 - C2 | 1.345 |

| C2 - N(amine) | 1.362 |

| C4 - Cl | 1.742 |

| C6 - Cl | 1.742 |

Table 1: Calculated bond lengths for the model compound 2-amino-4,6-dichloropyrimidine.[1]

Experimental and Computational Protocols

Computational Protocol for Determining Reactive Sites

A robust method for predicting electrophilic and nucleophilic sites is through computational chemistry, specifically using Density Functional Theory (DFT).

-

Geometry Optimization: The 3D structure of this compound is optimized to find its most stable conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum on the potential energy surface.

-

Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule. Atoms with a significant positive charge are indicative of electrophilic centers, while those with a negative charge suggest nucleophilic character.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO region indicates the location of the most loosely held electrons and is associated with nucleophilic sites. The LUMO region indicates where electrons are most likely to be accepted, corresponding to electrophilic sites.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich (nucleophilic) areas, while blue-colored regions represent electron-poor (electrophilic) areas.

Experimental Protocol for Competitive Nucleophilic Substitution

This experiment can qualitatively determine the relative reactivity of the electrophilic sites (C2, C5, and C6).

-

Reaction Setup: In separate reaction vessels, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Nucleophile Addition: To each vessel, add a sub-stoichiometric amount (e.g., 0.3 equivalents) of a nucleophile (e.g., morpholine or sodium methoxide) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if the nucleophile is an amine salt.

-

Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C) and monitor the progress over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Analysis: After a set time, quench the reactions and analyze the product mixture. The relative ratios of the monosubstituted isomers (substitution at C2, C5, or C6) will indicate the relative electrophilicity of these positions under the given reaction conditions. The position with the highest yield of substitution product is the most electrophilic.

Conclusion

This compound is a molecule with distinct electrophilic and nucleophilic centers. The carbon atoms of the pyrimidine ring, particularly C6 and C2, are highly electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogens and the three chlorine atoms. The primary nucleophilic site is the exocyclic amino group. A thorough understanding of these reactive sites, supported by computational analysis and experimental validation, is crucial for the strategic design and synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.

References

2,5,6-Trichloropyrimidin-4-amine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged scaffold in medicinal chemistry. Among the vast array of substituted pyrimidines, 2,5,6-trichloropyrimidin-4-amine emerges as a highly versatile and reactive building block for the synthesis of targeted therapeutics, especially in the realm of kinase inhibition. The strategic placement of chlorine atoms at the 2, 5, and 6 positions offers multiple reaction sites for nucleophilic substitution, allowing for the systematic and combinatorial elaboration of the pyrimidine core to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutic agents, with a focus on its role in the generation of dual-target inhibitors.

Synthesis of the Core Scaffold

While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for the preparation of related polychlorinated pyrimidines. A common starting material for such syntheses is barbituric acid or a suitably substituted pyrimidine precursor. The chlorination is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.

A plausible synthetic route would involve the controlled amination of a tetrachloropyrimidine or the chlorination of an aminodihydroxypyrimidine. For instance, a multi-step process starting from 2,5-diamino-4,6-dihydroxypyrimidine could be employed, involving a Vilsmeier-Haack reagent for chlorination and formylation, followed by hydrolysis.

Application in the Synthesis of Kinase Inhibitors

The true utility of this compound as a building block is realized in its application for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at positions 2 and 6 are particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can interact with specific residues in the kinase active site. The chlorine at the 5-position, while less reactive, can also be functionalized to modulate the electronic properties and steric profile of the final compound.

A notable application of a closely related scaffold, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, is in the development of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) for the treatment of ALK-addicted cancers.[1] This dual-inhibition strategy is a promising approach to enhance therapeutic efficacy and overcome drug resistance.

Dual ALK and HDAC Inhibition

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation and survival of various cancer cells.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][3][4] The simultaneous inhibition of ALK and HDACs can lead to synergistic anti-cancer effects by targeting both the primary oncogenic driver and the cellular machinery that regulates gene expression.[1]

Derivatives of the dichloropyrimidine scaffold have been shown to exhibit potent inhibitory activity against both ALK and HDAC1.[1] The general structure of these inhibitors features the pyrimidine core with substitutions at the 2 and 4 positions, designed to interact with the respective active sites of the target enzymes.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative 2,4-pyrimidinediamine derivatives as dual ALK and HDAC inhibitors.[1]

| Compound | ALKwt IC50 (nM) | HDAC1 IC50 (nM) | H3758 Cell Proliferation IC50 (nM) |

| 12a | 2.3 | 35.6 | 15.7 |

| Ceritinib | 0.6 | >10000 | 25.3 |

| Crizotinib | 3.9 | >10000 | 48.1 |

Experimental Protocols

General Synthetic Procedure for 2,4-Pyrimidinediamine Derivatives[1]

A key intermediate, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine , serves as the starting material.

Step 1: Synthesis of Intermediate 3a

To a solution of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1 equivalent) in a suitable solvent such as isopropanol, is added m-phenylenediamine (1.1 equivalents). The reaction mixture is stirred at reflux for a specified period (e.g., 12 hours). After completion, the reaction is cooled, and the resulting precipitate is filtered, washed with the solvent, and dried to afford the intermediate product.

Step 2: Synthesis of Final Compound (e.g., 12a)

The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, an appropriate acyl chloride or carboxylic acid (for amide coupling) is added, along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final 2,4-pyrimidinediamine derivative.

Signaling Pathways and Mechanism of Action

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and development.[5] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ALK kinase domain, resulting in its constitutive activation.[6] This aberrant ALK activity drives downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[7] ALK inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.

Caption: ALK Signaling Pathway and Inhibition.

HDAC Mechanism of Action

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4] HDAC inhibitors block the activity of these enzymes, leading to hyperacetylation of histones.[3] This results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.

Caption: HDAC Mechanism of Action and Inhibition.

Conclusion

This compound and its close analogs represent a valuable and versatile class of building blocks in medicinal chemistry. Their inherent reactivity and the ability to undergo selective functionalization at multiple positions make them ideal starting points for the synthesis of a wide range of biologically active compounds. The successful development of dual ALK/HDAC inhibitors from a related scaffold highlights the potential of this chemical class to address complex therapeutic challenges, such as oncogene-driven cancers and the emergence of drug resistance. As our understanding of disease biology deepens, the strategic use of such adaptable chemical scaffolds will continue to be a critical component in the design and discovery of next-generation therapeutics. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating novel drug candidates for a multitude of diseases.

References

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. zenodo.org [zenodo.org]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 2,5,6-Trichloropyrimidin-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2,5,6-Trichloropyrimidin-4-amine. The document delves into its molecular structure, spectroscopic signatures, and quantum chemical properties, offering valuable data for researchers in medicinal chemistry and materials science.

Physicochemical Properties

This compound, with the molecular formula C₄H₂Cl₃N₃, is a chlorinated pyrimidine derivative.[1][2][3] Basic physicochemical data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₃N₃ | [1][2] |

| Molecular Weight | 198.44 g/mol | [1] |

| CAS Number | 28969-60-0 | [1][2] |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)Cl | [2] |

| InChI | InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | [2] |

Theoretical Calculations: A Quantum Chemical Perspective

Computational Methodology

Quantum chemical calculations for similar pyrimidine molecules are often performed using Gaussian suite software.[8] A common methodology involves geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) level of theory.[5][9] This approach provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.

Illustrative Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 or a later version.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Calculation Type:

-

Opt: Geometry optimization to find the minimum energy structure.

-

Freq: Vibrational frequency analysis to confirm the structure as a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

-

Solvation Model (Optional): To simulate a solution environment, a continuum solvation model like the Polarization Continuum Model (PCM) can be employed, specifying the solvent (e.g., water, ethanol).

-

Analysis of Results: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles), Mulliken atomic charges, frontier molecular orbital energies (HOMO, LUMO), and theoretical vibrational frequencies.

Molecular Geometry (Hypothetical Data)

The optimized geometric parameters provide insights into the molecule's three-dimensional structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 125.0 |

| C2-Cl | 1.73 | C2-N3-C4 | 115.5 |

| N3-C4 | 1.38 | N3-C4-C5 | 123.0 |

| C4-N(amine) | 1.36 | C4-C5-C6 | 118.0 |

| C4-C5 | 1.42 | C5-C6-N1 | 119.5 |

| C5-Cl | 1.72 | C6-N1-C2 | 119.0 |

| C5-C6 | 1.39 | Cl-C5-C4 | 120.5 |

| C6-Cl | 1.71 | H-N(amine)-H | 115.0 |

| C6-N1 | 1.35 | ||

| N(amine)-H | 1.01 |

Mulliken Atomic Charges (Hypothetical Data)

Mulliken population analysis provides an estimation of the partial atomic charges, indicating the distribution of electrons within the molecule.

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | 0.40 |

| N3 | -0.60 |

| C4 | 0.35 |

| C5 | 0.10 |

| C6 | 0.15 |

| Cl(C2) | -0.18 |

| Cl(C5) | -0.17 |

| Cl(C6) | -0.16 |

| N(amine) | -0.80 |

| H(amine) | 0.43 |

Frontier Molecular Orbitals (Hypothetical Data)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule. While experimental spectra for the target molecule are not available in the provided search results, a general description of the expected vibrational modes is presented.

Illustrative Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

FT-IR Spectroscopy:

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.

-

Instrumentation: A Fourier Transform Infrared spectrometer.

-

Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

FT-Raman Spectroscopy:

-

Sample Preparation: The solid sample is placed in a sample holder.

-

Instrumentation: A Fourier Transform Raman spectrometer with a Nd:YAG laser source (e.g., 1064 nm).

-